CTLA-4 inhibitor

Vue d'ensemble

Description

CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4) is a protein receptor that acts as an immune checkpoint and downregulates immune responses . CTLA-4 inhibitors are a type of immune checkpoint inhibitor drug that helps treat cancer by preventing T-cells from binding with partner proteins that may prevent them from attacking unhealthy cells . The first characterized inhibitory immune checkpoint was CTLA-4 .

Synthesis Analysis

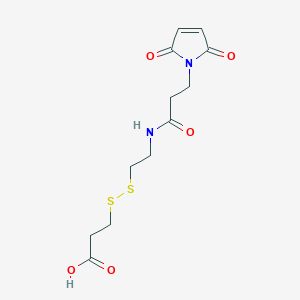

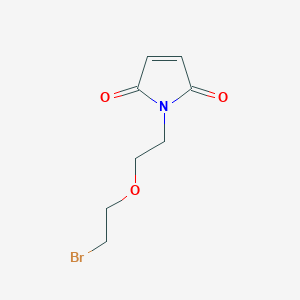

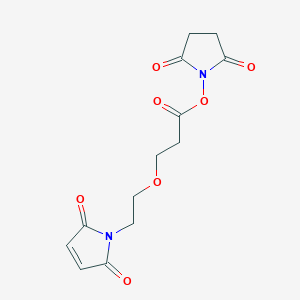

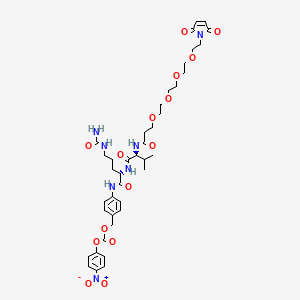

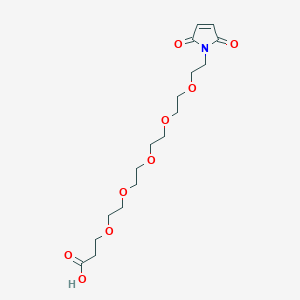

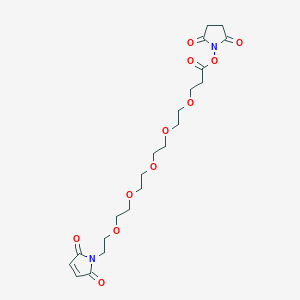

The LC4 peptide, a CTLA-4 inhibitor, was obtained through phage display peptide library screening and could block the CTLA-4/CD80 interaction . The LC4 peptide was modified to improve its tumor-targeting ability and reduce peripheral immune system activation .

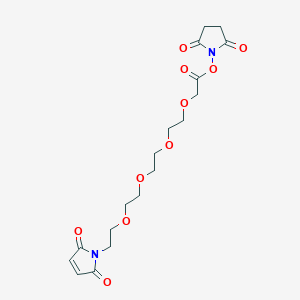

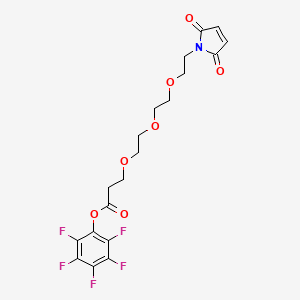

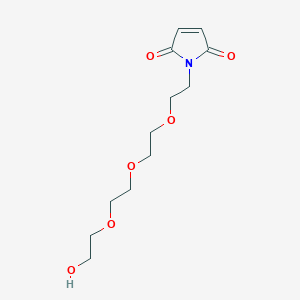

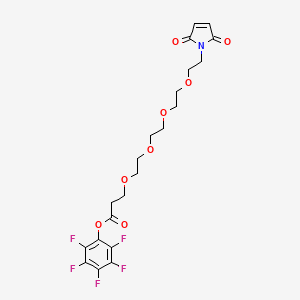

Molecular Structure Analysis

The spatially folded drug molecule and CTLA-4 structure were analyzed using various servers and software . A structural analysis of the association of both PP2AA and PP2AC subunits with CTLA-4 was also performed .

Chemical Reactions Analysis

CTLA-4 inhibitors block the interaction of CTLA-4 with its ligands, resulting in increased luminescent signal . Compounds binding to CTLA-4 affected the expression and/or membrane distribution of CTLA-4 .

Physical And Chemical Properties Analysis

Quantum binding energies of the checkpoint protein CTLA-4 in complex with the immuno-oncological drug ipilimumab have been studied . Many structural properties of this drug have been unveiled .

Applications De Recherche Scientifique

Breast Cancer Immunotherapy

Specific Scientific Field

Oncology and immunology.

Summary

Breast cancer is characterized by a high incidence rate, and its treatment remains challenging, especially in certain subtypes. Immunotherapy utilizing immune checkpoint inhibitors (ICIs) has gained momentum as a potential treatment approach. Among these, cytotoxic T lymphocyte-associated antigen-4 (CTLA-4) inhibitors have been studied extensively. However, cure rates with monotherapy are relatively low.

Methods of Application

Clinical studies have explored CTLA-4 inhibitors as monotherapy or in combination with other ICIs or alternative medications. Researchers aim to improve the efficacy of CTLA-4-based therapy by investigating more effective immune-based treatment strategies.

Results and Outcomes

While substantial progress has been made, there’s room for improvement. Researchers continue to explore novel approaches to enhance the effectiveness of CTLA-4 inhibitors in breast cancer treatment. It’s essential to strike a balance between efficacy and minimizing immune-related adverse events (irAEs) associated with these therapies .

Renal Cell Carcinoma, Melanoma, NSCLC, and Head and Neck Squamous Cell Cancer

Specific Scientific Field

Oncology.

Summary

Immune checkpoint blockade of CTLA-4 has shown promise in improving survival rates for renal cell carcinoma, melanoma, non-small cell lung cancer (NSCLC), and head and neck squamous cell cancer.

Methods of Application

CTLA-4 inhibitors are administered as immune checkpoint blockade therapy.

Results and Outcomes

Studies demonstrate improved survival outcomes in these cancer types when CTLA-4 inhibitors are used .

Uncoupling Toxicity and Efficacy

Specific Scientific Field

Immunology and cancer research.

Summary

CTLA-4-specific antibodies, such as ipilimumab, are used in anticancer immunotherapy. However, they can induce severe autoimmune side effects. Researchers are exploring strategies to uncouple toxicity from efficacy in CTLA-4-targeting antibodies.

Methods of Application

Clinical administration of CTLA-4-targeting antibodies.

Results and Outcomes

Efforts to balance efficacy and minimize adverse effects are ongoing .

Mechanistic Insights into CTLA-4 Inhibition

Specific Scientific Field

Immunology.

Summary

CTLA-4 plays a crucial role in modulating T-cell activation. Researchers have investigated how a common mutation (G199R) in the cytoplasmic domain of CTLA-4 impacts its inhibitory function.

Methods of Application

Laboratory studies exploring the underlying mechanisms.

Results and Outcomes

Understanding the impact of CTLA-4 mutations informs potential therapeutic strategies .

Propriétés

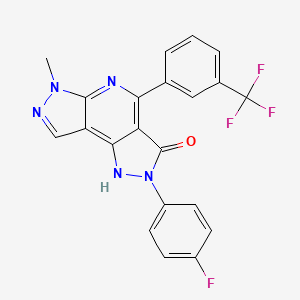

IUPAC Name |

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKVVTLTCHDAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CTLA-4 inhibitor | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.